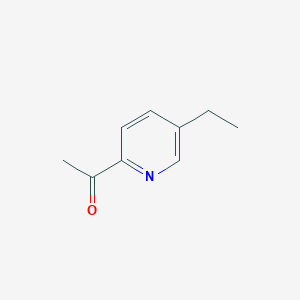
1-(5-Ethylpyridin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethylpyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities
Research has demonstrated that 1-(5-Ethylpyridin-2-yl)ethanone exhibits notable antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, indicating its potential as a therapeutic agent in treating infections. The compound's bioactive characteristics warrant further investigation for pharmacological applications.
Potential Therapeutic Applications
-
Antimicrobial Agents :
- Derivatives of this compound have been explored for their activity against resistant bacterial strains.
- A study highlighted its effectiveness against certain Gram-positive bacteria, suggesting a pathway for developing new antibiotics.
-
Pharmacological Studies :
- Similar compounds have shown promise in treating various diseases, including cancer and inflammation.
- The structural features of this compound may enhance its efficacy in drug development.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, demonstrating the compound's potential as a lead structure for antibiotic development.
Case Study 2: Drug Development
In another investigation focusing on drug development, researchers synthesized derivatives of this compound to assess their anti-inflammatory properties. Some derivatives showed promising results in reducing inflammation markers in vitro, suggesting potential therapeutic uses in treating inflammatory diseases.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
1-(5-ethylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H11NO/c1-3-8-4-5-9(7(2)11)10-6-8/h4-6H,3H2,1-2H3 |
Clé InChI |
UQGODFDLOPSSFQ-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C=C1)C(=O)C |
SMILES canonique |
CCC1=CN=C(C=C1)C(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













